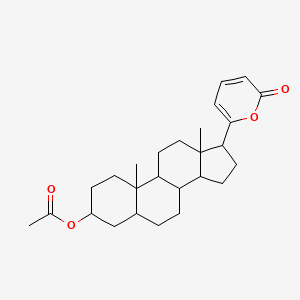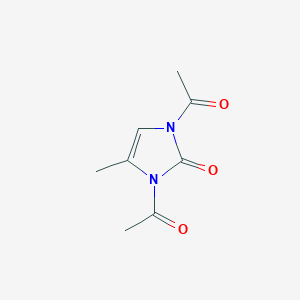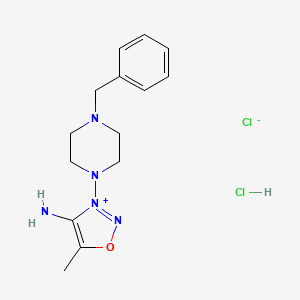
3-(4-Benzyl-1-piperazinyl)-4-methylsydnone imine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Benzyl-1-piperazinyl)-4-methylsydnone imine dihydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a benzyl group, and a sydnone imine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzyl-1-piperazinyl)-4-methylsydnone imine dihydrochloride typically involves the reaction of 4-benzylpiperazine with a suitable sydnone imine precursor under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained at a specific range to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to maintain consistency and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzyl-1-piperazinyl)-4-methylsydnone imine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazines or benzyl derivatives.
Scientific Research Applications
3-(4-Benzyl-1-piperazinyl)-4-methylsydnone imine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Benzyl-1-piperazinyl)-4-methylsydnone imine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Benzyl-1-piperazinyl)-3,3-dimethyl-2-butanone dihydrochloride
- 3-(4-Benzyl-1-piperazinyl)-1-(1,1’-biphenyl)-4-yl-1-propanone dihydrochloride
- 1-(4-Benzyl-1-piperazinyl)-3-(4-methoxyphenoxy)-2-propanol dihydrochloride
Uniqueness
3-(4-Benzyl-1-piperazinyl)-4-methylsydnone imine dihydrochloride is unique due to its sydnone imine moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where other similar compounds may not be as effective.
Properties
CAS No. |
24796-55-2 |
|---|---|
Molecular Formula |
C14H21Cl2N5O |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-5-methyloxadiazol-3-ium-4-amine;chloride;hydrochloride |
InChI |
InChI=1S/C14H20N5O.2ClH/c1-12-14(15)19(16-20-12)18-9-7-17(8-10-18)11-13-5-3-2-4-6-13;;/h2-6H,7-11,15H2,1H3;2*1H/q+1;;/p-1 |
InChI Key |
VGIJORPIPURCDU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C([N+](=NO1)N2CCN(CC2)CC3=CC=CC=C3)N.Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


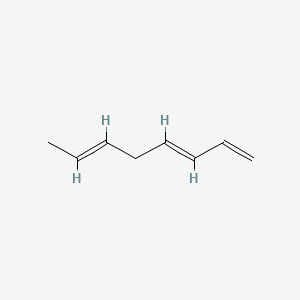
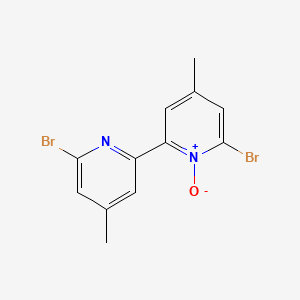
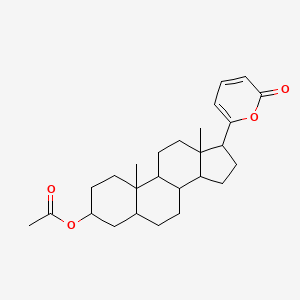
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)
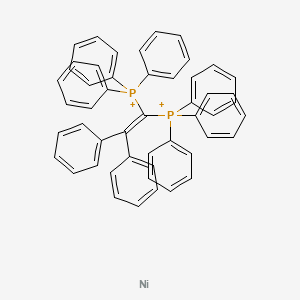
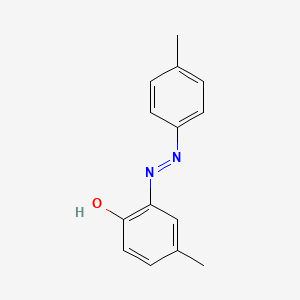
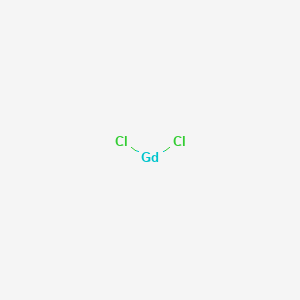
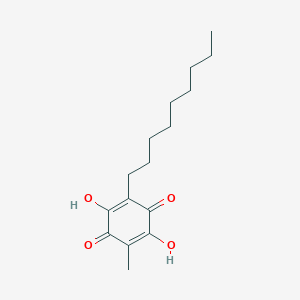
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)

